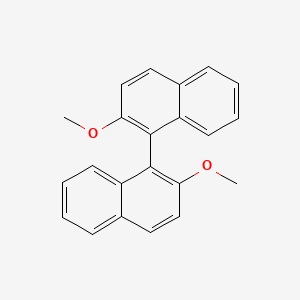

2,2'-Dimethoxy-1,1'-binaphthalene

Beschreibung

The exact mass of the compound 2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244962. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Dimethoxy-1,1'-binaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Dimethoxy-1,1'-binaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAADAKPADTRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952077 | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75685-01-7, 2960-93-2, 35294-28-1, 75640-87-8 | |

| Record name | NSC244962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2960-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 35294-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 75640-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl physical properties

Comprehensive Technical Guide on (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl: Physical Properties, Synthesis, and Applications

Executive Summary

(R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl is a privileged chiral scaffold widely utilized in asymmetric synthesis, chiral molecular recognition, and the development of advanced optical materials. As an etherified derivative of (R)-BINOL, the introduction of methoxy groups fundamentally alters the molecule's steric environment and electronic profile. This guide provides an in-depth analysis of its physical properties, the causality behind its structural stability, and a self-validating protocol for its synthesis.

Quantitative Physical Properties

The physical and chemical properties of (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl dictate its behavior in synthetic workflows and material science applications. The highly rigid, aromatic binaphthyl system allows for strong intermolecular π-π interactions in the solid state, leading to a notably high melting point.

| Property | Value |

| IUPAC Name | 2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene |

| CAS Number | 35294-28-1 |

| Molecular Formula | C22H18O2 |

| Molecular Weight | 314.38 g/mol |

| Melting Point | 232 °C |

| Boiling Point | 414.1 °C (at 760 mmHg) |

| Density | 1.16 g/cm³ |

| Refractive Index | 1.659 |

Data sourced from standardized chemical inventories and literature[1][2].

Structural Causality & Atropisomerism

To leverage (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl effectively, researchers must understand the causality behind its configurational stability and electronic behavior.

Steric Bulk and Axial Chirality: The defining feature of this molecule is its axial chirality (atropisomerism). The rotation around the C1-C1' single bond is highly restricted due to steric clashing between the substituents at the 2,2' and 8,8' positions. By converting the native hydroxyl groups of BINOL into methoxy groups, the effective van der Waals radius at the 2,2' positions is significantly increased. This steric bulk widens the dihedral angle between the two naphthalene planes, dramatically elevating the rotational energy barrier. Consequently, the molecule is locked in its (R)-configuration, preventing thermal racemization even under harsh catalytic conditions[3].

Electronic Modulation: Unlike the hydroxyl groups in free BINOL, which act as both hydrogen-bond donors and electron-donating groups, the methoxy groups act purely as Lewis bases (hydrogen-bond acceptors). This eliminates unwanted protonation/deprotonation events in base-sensitive or Lewis acid-catalyzed reactions. Furthermore, the methoxy groups alter the electron density of the naphthyl rings, which shifts the regioselectivity during downstream electrophilic aromatic substitutions (e.g., directing bromination to the 5,5' or 6,6' positions depending on conditions)[4].

Figure 1: Causality of steric bulk on the configurational stability of the binaphthyl axis.

Self-Validating Synthesis Protocol

The following methodology details the synthesis of (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl via a Williamson ether synthesis. This protocol is designed as a closed-loop, self-validating system to ensure both chemical yield and enantiomeric fidelity.

A. Reagents and Equipment

-

(R)-(+)-BINOL (Enantiopure starting material)

-

Methyl Iodide (MeI) (Electrophile)

-

Anhydrous Potassium Carbonate (K₂CO₃) (Mild base)

-

Anhydrous Acetone (Polar aprotic solvent)

-

Flame-dried glassware purged with Argon.

B. Step-by-Step Methodology

-

Preparation & Base Addition: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1.0 equivalent of (R)-(+)-BINOL in anhydrous acetone. Add 3.0 equivalents of finely powdered, anhydrous K₂CO₃.

-

Causality: K₂CO₃ is specifically chosen over stronger bases (like NaH) because it provides a mild, heterogeneous basic environment. It is sufficient to deprotonate the naphtholic hydroxyls (pKa ~9.5) to form the reactive phenoxide without inducing partial racemization of the chiral axis[3].

-

-

Alkylation: Dropwise, add 4.0 equivalents of Methyl Iodide (MeI) to the stirring suspension.

-

Causality: MeI is utilized due to its exceptional electrophilicity, which is required to overcome the severe steric hindrance imposed by the adjacent naphthyl ring during the Sₙ2 transition state.

-

-

Reflux: Heat the reaction mixture to a gentle reflux (~60 °C) for 12 to 24 hours. Monitor the reaction via TLC (Hexane/EtOAc 4:1) until the lower-Rf starting material is completely consumed.

-

Aqueous Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KI and excess K₂CO₃) through a celite pad. Concentrate the filtrate under reduced pressure. Partition the resulting residue between Dichloromethane (DCM) and distilled water. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

-

Purification: Recrystallize the crude residue from a mixture of hexane and ethyl acetate to yield pure (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl as white crystals.

C. System Validation

To ensure the integrity of the synthesized batch, the following validation gates must be passed:

-

Chiral HPLC: Run the purified product on a chiral stationary phase (e.g., Chiralcel OD-H). The chromatogram must confirm an enantiomeric excess (ee) of > 99%, validating that no racemization occurred during reflux.

-

¹H NMR Spectroscopy (CDCl₃): The spectrum must exhibit a sharp, distinct singlet at approximately 3.7–3.8 ppm integrating to 6 protons. This confirms the complete conversion of both hydroxyl groups to methoxy ethers.

Figure 2: Self-validating synthetic workflow for (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl.

Applications in Advanced Materials & Catalysis

Beyond its role as a simple protecting group strategy, the dimethoxy-BINOL architecture is a functional endpoint for several advanced applications:

-

Chiral Ligand Precursor: It serves as a vital intermediate for synthesizing highly functionalized chiral ligands. Through directed metalation or halogenation, researchers can introduce functional groups at the 3,3' or 6,6' positions, creating bespoke catalysts for asymmetric transformations[4].

-

Chiroptical Materials: Because of its rigid, C2-symmetric chiral environment, (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl is extensively utilized in the synthesis of chiral polymers and macrocycles. These materials exhibit highly desirable optical properties, including strong Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), which are critical for advanced photonic devices and enantioselective sensors[5].

References

-

PureSynth. "(R)-22-Dimethoxy-11-Binaphthyl 98.0%(GC)". PureSynth Chemical Properties Database. URL: [Link]

-

ACS Publications. "Regioselective Substitution of BINOL". Chemical Reviews. URL: [Link]

-

MDPI. "Questions of Mirror Symmetry at the Photoexcited and Ground States of Non-Rigid Luminophores Raised by Circularly Polarized Luminescence and Circular Dichroism Spectroscopy". MDPI. URL:[Link]

-

ACS Publications. "BINOL: A Versatile Chiral Reagent". Chemical Reviews. URL:[Link]

Sources

Stability of BINOL dimethyl ether in acidic conditions

An In-Depth Technical Guide to the Stability of 2,2'-Dimethoxy-1,1'-binaphthyl (BINOL Dimethyl Ether) in Acidic Conditions

Introduction: The Dichotomy of Stability and Lability

In the landscape of synthetic chemistry, 2,2'-dimethoxy-1,1'-binaphthyl, commonly referred to as BINOL dimethyl ether, presents a fascinating case study in molecular stability. As the protected form of the revered chiral ligand 1,1'-bi-2-naphthol (BINOL), its utility is intrinsically linked to the robustness of its methyl ether groups. These groups must remain intact during various synthetic transformations, yet be susceptible to cleavage under specific, controlled conditions to liberate the parent diol. This guide provides a comprehensive examination of the stability of BINOL dimethyl ether under acidic conditions, offering mechanistic insights, field-proven protocols for its cleavage, and a framework for predicting its behavior in complex chemical environments. For researchers in materials science and drug development, a deep understanding of this stability is paramount for the strategic design of synthetic routes.

Part 1: Mechanistic Underpinnings of Acid-Mediated Ether Cleavage

The reaction of ethers with strong acids is a classic transformation in organic chemistry, yet the stability of aryl methyl ethers like BINOL dimethyl ether is significantly greater than that of their aliphatic counterparts.[1] The cleavage of the C-O bond is not a trivial process and is governed by a well-understood, yet nuanced, set of principles.

The Inherent Inertness of the Aryl-Oxygen Bond

The cleavage of an aryl alkyl ether in the presence of strong acid, such as HBr or HI, invariably proceeds to yield a phenol and an alkyl halide.[2] The alternative pathway, which would produce an aryl halide and an alcohol, is not observed. This selectivity is rooted in the high activation energy required for a nucleophile to attack the sp²-hybridized carbon of the aromatic ring.[2] Therefore, any acid-mediated cleavage of BINOL dimethyl ether will exclusively occur at the methyl-oxygen bond.

The SN2 Cleavage Mechanism

For methyl ethers, the operative mechanism for cleavage is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The process is initiated by the protonation of the ether oxygen by a strong acid. This essential first step converts the methoxy group into a good leaving group (methanol).[3] Subsequently, a competent nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks the electrophilic methyl carbon in a concerted fashion, displacing the protonated naphthol moiety.[4]

It is crucial to note that acids like HCl are generally ineffective for cleaving aryl methyl ethers under standard conditions, whereas HBr and HI are more suitable due to the higher nucleophilicity of their respective conjugate bases.[1] Lewis acids, most notably boron tribromide (BBr₃), offer a powerful alternative that operates via a different activation mechanism but results in the same regiochemical outcome.[5][6]

Caption: SN2 mechanism for acid-catalyzed demethylation.

Part 2: Defining the Boundaries of Stability

While formidable reagents can cleave the methyl ethers of BINOL, the molecule exhibits remarkable stability under a range of less severe acidic conditions. This stability is not merely academic; it is the cornerstone of its use as a protected diol in multi-step syntheses.

A key study highlighted that, in contrast to BINOL which readily racemizes in acidic media, BINOL dimethyl ether is highly resistant to racemization under moderate acidic conditions (e.g., H₂SO₄–H₂O / 1,4-dioxane).[7] This enhanced enantiostability is attributed to the inability of the dimethyl ether to form the keto-type intermediate required for rotation around the C1-C1' bond, a proposed pathway for BINOL's racemization.[7] This finding implicitly confirms the stability of the ether linkage itself under these conditions.

The following table summarizes the known stability and lability profiles of BINOL dimethyl ether, providing a practical guide for experimental design.

| Condition Category | Reagent System | Temperature | Outcome on BINOL Dimethyl Ether | Rationale & Causality | Reference(s) |

| Stable | Aqueous Mineral Acids (e.g., H₂SO₄, HCl in dioxane) | Moderate (e.g., reflux) | Stable; Resistant to racemization and cleavage. | The conditions are insufficient to facilitate the high-energy SN2 attack on the methyl group. The nucleophilicity of H₂O or Cl⁻ is too low. | [7] |

| Lability / Cleavage | Strong Protic Acids | Elevated (e.g., 100-130 °C) | Cleavage to BINOL. | High thermal energy is required to overcome the activation barrier for the SN2 reaction with moderately nucleophilic bromide. | [5][8][9] |

| Lability / Cleavage | Strong Lewis Acids (e.g., BBr₃, BCl₃) | Low to Ambient (-78 °C to RT) | Efficient cleavage to BINOL. | BBr₃ is a potent Lewis acid that coordinates strongly to the ether oxygen, activating it for cleavage without requiring high temperatures. The reaction is often exothermic and requires cooling to control. | [5][6][10][11] |

Part 3: Field-Proven Protocols for Controlled Demethylation

The controlled cleavage of BINOL dimethyl ether is a critical deprotection step in many synthetic campaigns. The choice of reagent is dictated by the functional group tolerance required for the specific substrate. Boron tribromide is the most common and efficient reagent, prized for its effectiveness at low temperatures.[5]

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol is a self-validating system, incorporating in-process controls (TLC monitoring) and a robust work-up procedure to ensure complete reaction and pure product isolation. It is adapted from well-established procedures for aryl methyl ether cleavage.[6][10][12]

A. Materials and Setup

-

BINOL dimethyl ether (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Boron tribromide (BBr₃), 1.0 M solution in DCM (2.2 - 3.0 equiv)

-

Methanol (for quenching)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Schlenk flask or round-bottom flask with a septum, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon).

-

Ice bath and/or Dry ice/acetone bath.

B. Step-by-Step Methodology

-

Preparation: Under an inert atmosphere, dissolve BINOL dimethyl ether (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a dry flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: BBr₃ is highly reactive and the reaction is exothermic. Starting at a very low temperature prevents uncontrolled side reactions and ensures selectivity.[8]

-

Reagent Addition: Slowly add the BBr₃ solution (2.2 - 3.0 equiv) dropwise via syringe over 15-20 minutes. A slight excess of BBr₃ ensures the reaction goes to completion, accounting for any adventitious water.[6]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Rationale: The gradual warming allows the reaction to proceed to completion smoothly. The long reaction time ensures both methyl groups are cleaved.

-

Monitoring: Check for the consumption of starting material by Thin-Layer Chromatography (TLC). The product, BINOL, will have a different Rf value and can be visualized under UV light.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully add methanol dropwise to quench the excess BBr₃. Caution: This is a highly exothermic process that releases HBr gas.[13]

-

Aqueous Work-up: Add water and dilute with additional DCM. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer successively with 1 M HCl, water, saturated aq. NaHCO₃, and finally brine. Rationale: The washes remove inorganic boron salts and neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude BINOL.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure BINOL.

Caption: Experimental workflow for BBr₃-mediated demethylation.

Conclusion

The stability of BINOL dimethyl ether is a tale of two realities. Under moderately acidic conditions, it is a robust and reliable protecting group, resistant to cleavage and racemization.[7] This stability allows for its incorporation into complex molecules and its passage through various reaction steps unharmed. However, under the duress of potent Lewis acids like BBr₃ or harsh protic acids at elevated temperatures, the ether linkages can be efficiently and selectively cleaved.[5][9] This controlled lability is the key to its utility. By understanding the mechanistic principles and leveraging the field-proven protocols detailed in this guide, researchers can confidently manipulate this critical molecule, harnessing both its stability and its capacity for deprotection to advance their synthetic objectives.

References

-

Acidic Cleavage of Ethers . Chemistry LibreTexts. [Link]

-

Enhanced enantiostability of BINOL dimethyl ether under moderate acidic conditions . Mendeleev Communications. [Link]

-

ether cleavage with strong acids . YouTube. [Link]

-

Cleavage Of Ethers With Acid . Master Organic Chemistry. [Link]

-

A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments . ACS Sustainable Chemistry & Engineering. [Link]

-

Synthesis and Cleavage of Ethers . Longdom Publishing. [Link]

-

Demethylation of Methyl Ethers - Boron Tribromide (BBr₃) . Common Organic Chemistry. [Link]

-

Acid-Catalyzed Versus Thermally Induced C1-C1' Bond Cleavage in 1,1'-Bi-2-naphthol: An Experimental and Theoretical Study . PubMed. [Link]

-

3,3'-dihydroxybiphenyl . Organic Syntheses Procedure. [Link]

-

Demethylation of Methyl Ethers (O-Demethylation) . Common Organic Chemistry. [Link]

-

Demethylation of aryl methyl ethers by means of boron tribromide . Tetrahedron. [Link]

-

O-Demethylation . Chem-Station Int. Ed. [Link]

-

Unexpected Dimer from Demethylization Reaction of Eugenol under Acidic Conditions . Semantic Scholar. [Link]

-

Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites . ACS Publications. [Link]

-

Demethylation of Methyl Ethers - Hydrobromic Acid (HBr) . Common Organic Chemistry. [Link]

-

An efficient method for demethylation of aryl methyl ethers . ResearchGate. [Link]

-

Ether cleavage . Wikipedia. [Link]

-

Acidic cleavage of ethers . Khan Academy. [Link]

-

Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase . PubMed. [Link]

-

An efficient method for demethylation of aryl methyl ether using Aliquat-336 . ResearchGate. [Link]

-

Dimethylation with BBr3? . ResearchGate. [Link]

-

Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers . PMC. [Link]

- Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

-

N-Demethylation of Alkaloids . OUCI. [Link]

-

Demethylation Publications . SciSpace. [Link]

-

Recent Advancement in H₈–BINOL Catalyzed Asymmetric Methodologies . ACS Omega. [Link]

-

Light-Mediated Binaphthyl Enhanced [2 + 2] Dearomatization of Heterocycles via an Energy-Transfer Process . PMC. [Link]

Sources

- 1. Ether cleavage - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. longdom.org [longdom.org]

- 5. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. m.mathnet.ru [m.mathnet.ru]

- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Demethylation of Methyl Ethers - Hydrobromic Acid (HBr) [commonorganicchemistry.com]

- 10. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

(S)-(-)-2,2'-Dimethoxy-1,1'-binaphthyl: A Comprehensive Technical Guide for Advanced Asymmetric Synthesis

Abstract

This technical guide provides an in-depth exploration of (S)-(-)-2,2'-Dimethoxy-1,1'-binaphthyl, a cornerstone chiral ligand in the field of asymmetric catalysis. We will dissect its unique structural attributes, focusing on the concept of atropisomerism which is fundamental to its stereochemical influence. This document will furnish researchers, scientists, and drug development professionals with detailed, field-proven protocols for its synthesis, from the critical resolution of racemic 1,1'-bi-2-naphthol (BINOL) to the stereoretentive etherification. Furthermore, we will present robust analytical methodologies for the validation of its enantiomeric purity. The guide culminates in a mechanistic discussion of its application in transition metal-catalyzed reactions, illustrating how its defined three-dimensional structure orchestrates high levels of enantioselectivity.

The Architecture of Chirality: Understanding the (S)-(-)-2,2'-Dimethoxy-1,1'-binaphthyl Structure

(S)-(-)-2,2'-Dimethoxy-1,1'-binaphthyl is a C₂-symmetric biaryl compound whose chirality does not arise from a stereogenic carbon atom, but rather from the hindered rotation around the C1-C1' single bond connecting the two naphthalene rings. This phenomenon, known as atropisomerism, results in two stable, non-superimposable enantiomers. The "S" designation refers to the specific spatial arrangement of the naphthalene rings. The bulky methoxy groups at the 2 and 2' positions, along with the hydrogen atoms at the 8 and 8' positions, create a significant steric barrier that prevents free rotation, thus "locking" the molecule into a specific chiral conformation.

The structural rigidity and well-defined chiral environment established by the binaphthyl backbone are paramount to its efficacy as a ligand in asymmetric catalysis. The methoxy groups not only contribute to the steric hindrance that defines the atropisomerism but also influence the electronic properties and solubility of the molecule and its metal complexes, making it a versatile tool in a variety of solvent systems.

Table 1: Physicochemical Properties of (S)-(-)-2,2'-Dimethoxy-1,1'-binaphthyl

| Property | Value |

| Molecular Formula | C₂₂H₁₈O₂[1] |

| Molecular Weight | 314.38 g/mol [1] |

| CAS Number | 75640-87-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 227-231 °C |

| Optical Rotation [α] | -52° (c = 1% in chloroform) |

| Solubility | Soluble in chloroform, toluene, dichloromethane; sparingly soluble in water[2] |

Synthesis and Stereochemical Integrity: A Validated Protocol

The synthesis of enantiomerically pure (S)-(-)-2,2'-Dimethoxy-1,1'-binaphthyl is a two-stage process that begins with the resolution of racemic 1,1'-bi-2-naphthol (BINOL), followed by a stereoretentive methylation. The integrity of the chiral axis must be maintained throughout the synthesis, particularly during the etherification step.

Stage 1: Resolution of Racemic BINOL

The most effective method for obtaining enantiopure (S)-BINOL is through diastereomeric salt formation with a chiral resolving agent. N-benzylcinchonidinium chloride is a highly effective agent for the selective crystallization of the (R)-BINOL complex, leaving the desired (S)-BINOL enriched in the mother liquor.

Experimental Protocol: Resolution of (±)-BINOL

-

Complexation: In a round-bottom flask, dissolve racemic BINOL in a suitable solvent such as methanol. Add approximately 0.5 to 0.6 equivalents of N-benzylcinchonidinium chloride.

-

Crystallization: Heat the mixture to reflux to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote the crystallization of the (R)-BINOL-N-benzylcinchonidinium chloride complex.

-

Isolation of (S)-BINOL Enriched Mother Liquor: Filter the crystalline complex. The filtrate is now enriched with (S)-BINOL.

-

Liberation of (S)-BINOL: Treat the filtrate with dilute hydrochloric acid and extract with an organic solvent such as ethyl acetate. The organic layer contains the (S)-BINOL.

-

Purification and Validation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The enantiomeric excess (ee) of the resulting (S)-BINOL should be determined by chiral HPLC analysis. Recrystallization may be necessary to achieve >99% ee.

Stage 2: Etherification of (S)-BINOL

The methylation of the hydroxyl groups of (S)-BINOL must be conducted under conditions that do not induce racemization. Elevated temperatures can overcome the rotational barrier of the C1-C1' bond, leading to a loss of enantiomeric purity. A Chinese patent highlights that temperatures should be maintained below 127°C to prevent this.

Experimental Protocol: Synthesis of (S)-(-)-2,2'-Dimethoxy-1,1'-binaphthyl

-

Deprotonation: To a stirred solution of enantiomerically pure (S)-BINOL in an anhydrous polar aprotic solvent like acetone or THF, add a slight excess (approximately 2.2 equivalents) of a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, in excess (2.5 to 3.0 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (refluxing in acetone, for example) until the reaction is complete, as monitored by TLC. It is critical to ensure the reaction temperature does not lead to racemization.

-

Work-up: After the reaction is complete, quench any excess methylating agent and base. If K₂CO₃ was used, filter the solid. If NaH was used, carefully add water to quench the excess hydride. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (S)-(-)-2,2'-Dimethoxy-1,1'-binaphthyl as a white crystalline solid.

-

Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess must be verified by chiral HPLC analysis.

Diagram 1: Synthetic Workflow

Caption: Workflow for the synthesis of (S)-(-)-2,2'-Dimethoxy-1,1'-binaphthyl.

Quality Control: Ensuring Enantiomeric Purity via Chiral HPLC

The validation of enantiomeric excess (ee) is a non-negotiable step in the synthesis and application of chiral ligands. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination, offering precise and reproducible separation of enantiomers.

Analytical Protocol: Chiral HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), are highly effective for the separation of biaryl atropisomers. Cyclofructan-based columns can also provide excellent resolution.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is commonly used. The exact ratio of the solvents should be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample onto the column and monitor the elution profile with the UV detector at a suitable wavelength (e.g., 254 nm). The two enantiomers will have distinct retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Application in Asymmetric Catalysis: A Mechanistic Perspective

(S)-(-)-2,2'-Dimethoxy-1,1'-binaphthyl functions as a bidentate ligand, coordinating to a metal center through its two oxygen atoms. The C₂-symmetry of the ligand ensures that the two other coordination sites on the metal are in a chemically equivalent, yet chiral, environment. This defined three-dimensional space around the metal center is the key to enantioselective catalysis.

While direct examples of (S)-(-)-2,2'-Dimethoxy-1,1'-binaphthyl in the literature can be specific, its behavior is analogous to other binaphthyl-based ligands. For instance, in palladium-catalyzed C-H activation/cycloaddition reactions, ligands with a binaphthyl scaffold create a rigid chiral pocket around the palladium center.

Illustrative Catalytic Cycle: A Conceptual Framework

Let's consider a generic palladium-catalyzed asymmetric transformation. The (S)-(-)-2,2'-Dimethoxy-1,1'-binaphthyl ligand (L*) would coordinate to a palladium(II) precursor. The substrate then coordinates to this chiral palladium complex. The steric environment created by the binaphthyl ligand dictates the facial selectivity of the subsequent steps, such as migratory insertion or reductive elimination. One of the two possible diastereomeric transition states will be significantly lower in energy due to minimized steric clashes with the ligand's naphthalene rings. This energy difference translates into the preferential formation of one enantiomer of the product.

Diagram 2: Conceptual Catalytic Cycle

Caption: A conceptual catalytic cycle illustrating the role of the chiral ligand.

Conclusion

(S)-(-)-2,2'-Dimethoxy-1,1'-binaphthyl is a powerful and versatile chiral ligand whose utility is rooted in its unique atropisomeric structure. Its synthesis, while requiring careful attention to stereochemical integrity, is achievable through well-established protocols. The robust analytical methods available for its characterization ensure the high quality required for demanding applications in asymmetric synthesis. For researchers in drug development and fine chemical production, a thorough understanding of its structure, synthesis, and catalytic behavior is essential for leveraging its full potential in the creation of enantiomerically pure molecules.

References

-

PubChem. (n.d.). 2,2'-Dimethoxy-1,1'-binaphthyl. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

ChemBK. (2024, April 10). (S)-2,2'-Dimethoxy-1,1'-binaphthyl. Retrieved February 27, 2026, from [Link]

-

García-García, P., Garcı́a-López, S., Garcı́a-Garcı́a, P., Fernández-Rodríguez, M. A., & Aguilar, E. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Journal of the American Chemical Society, 144(47), 21595–21604. [Link]

-

Shustov, G., & Khlebnikov, V. (2011). Aminomethylation of BINOL with methyleneiminium salts. Canadian Journal of Chemistry, 89(11), 1351-1358. [Link]

- Wang, M., Wu, J., & Liang, X. (1997). [The determination of enantiomeric purity for 1,1'-binaphthyl-2,2'-diol by high performance liquid chromatography].

-

Armstrong, D. W., Tang, Y., Chen, S., Zhou, Y., Bagwill, C., & Chen, J. R. (1994). Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography. Analytical chemistry, 66(9), 1473–1484. [Link]

- Sun, Y., & Pu, L. (2019). Synthesis and Catalytic Application of Chiral 1,1′-Binaphthyl Polymers. In Chiral Polymers (pp. 1-25). Springer, Cham.

- Sun, B., et al. (2012). Synthesis method of chiral 2,2 '- di-alkoxy-1, 1'-binaphthyl. CN102381947B.

-

Zhang, W., & Wu, J. (2015). Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journal of Organic Chemistry, 11, 2686–2706. [Link]

Sources

Methodological & Application

Application Note & Protocol: Regioselective ortho-Lithiation of 2,2'-Dimethoxy-1,1'-binaphthalene

For: Researchers, scientists, and drug development professionals.

Introduction

Axially chiral 1,1'-binaphthyl derivatives are privileged scaffolds in asymmetric catalysis and materials science. The functionalization of the 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) and 2,2'-dimethoxy-1,1'-binaphthalene (DMBINAP) core has been a subject of intense research to fine-tune their steric and electronic properties.[1] Among the various strategies for C-C and C-X bond formation, Directed ortho-Metalation (DoM) stands out as a powerful and regioselective method for the introduction of substituents at the 3 and 3' positions.[2][3] This application note provides a detailed protocol for the ortho-lithiation of 2,2'-dimethoxy-1,1'-binaphthalene, a key step in the synthesis of a wide range of 3,3'-disubstituted binaphthyl compounds.

The methoxy groups in 2,2'-dimethoxy-1,1'-binaphthalene serve as effective Directed Metalation Groups (DMGs), guiding the deprotonation to the adjacent ortho positions (3 and 3').[2][3] This is achieved through the coordination of an organolithium reagent, typically n-butyllithium (n-BuLi), to the Lewis basic oxygen atom of the methoxy group. This pre-complexation brings the organolithium base in close proximity to the C-H bond at the 3-position, facilitating its deprotonation and the formation of a 3-lithio species.[3] The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial, as it deaggregates the butyllithium oligomers, increasing its basicity and reactivity.[4][5]

Reaction Mechanism & Workflow

The ortho-lithiation of 2,2'-dimethoxy-1,1'-binaphthalene proceeds via a Complex-Induced Proximity Effect (CIPE), a cornerstone of Directed ortho-Metalation chemistry. The key steps are outlined below:

Sources

- 1. Facile synthesis of structurally diverse 3,3'-disubstituted 1,1'-binaphthyl-2,2'-diamines in optically pure forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]

Using n-BuLi and TMEDA for BINOL dimethyl ether functionalization

Application Note: High-Fidelity 3,3'-Functionalization of BINOL Dimethyl Ether via n-BuLi/TMEDA Mediated Lithiation

Executive Summary

The 3,3'-functionalization of 1,1'-bi-2-naphthol (BINOL) derivatives is a cornerstone in the synthesis of privileged chiral ligands (e.g., phosphoric acids, phosphoramidites) used in asymmetric catalysis. This Application Note details the protocol for the Directed Ortho Metalation (DoM) of BINOL dimethyl ether using n-Butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) .

Unlike simple aromatics, the binaphthyl backbone presents unique steric challenges. This guide focuses on the 3,3'-dilithiation pathway, providing a robust, self-validating protocol to ensure complete conversion and minimize mono-substituted byproducts.

Mechanistic Insight: The Role of TMEDA

The success of this reaction relies on the Complex Induced Proximity Effect (CIPE) . n-BuLi in non-polar solvents exists as hexamers or tetramers, which are kinetically slow to react.

-

Deaggregation: TMEDA is a bidentate Lewis base. It coordinates to the lithium cation, breaking down n-BuLi aggregates into reactive dimers or monomers.

-

Activation: The N-Li interaction increases the electron density on the butyl anion, making it a more potent base (kinetic activation).

-

Direction: The methoxy groups (OMe) on the BINOL backbone coordinate with the Li-TMEDA complex, anchoring the base in close proximity to the ortho (3,3') protons.

Note on Solvent Choice: While THF is a common solvent for DoM, Diethyl Ether (Et₂O) is preferred for this specific substrate. The dilithio-BINOL-TMEDA complex often precipitates from ether, driving the equilibrium toward the desired dianion and preventing competitive protonation or decomposition.

Figure 1: Mechanistic pathway of TMEDA-mediated deaggregation and Directed Ortho Metalation (DoM).

Pre-Reaction Planning & Safety

Safety Parameters

-

Pyrophoric Hazard: n-BuLi is pyrophoric. All transfers must occur under positive Nitrogen or Argon pressure using cannula or gas-tight syringe techniques.

-

Exotherm: The mixing of n-BuLi and TMEDA is exothermic.

-

Ether Peroxides: Ensure Et₂O is distilled from Na/Benzophenone or passed through an activated alumina column immediately prior to use.

Reagent Preparation

-

Substrate: Commercial BINOL dimethyl ether often contains trace water. Dry by azeotropic distillation with toluene (3x) and high-vacuum drying for 4 hours before use.

-

n-BuLi Titration: Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid to determine exact molarity. Commercial bottles labeled "2.5 M" can degrade to 1.8 M over time.

Detailed Protocol: 3,3'-Dilithiation

Scale: 10.0 mmol BINOL Dimethyl Ether Target: 3,3'-Disubstituted Derivative

Phase 1: Setup and Reagent Mixing

-

Glassware: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and septum. Cool under N₂ flow.

-

Solvent Charge: Add BINOL dimethyl ether (3.14 g, 10 mmol) and anhydrous Et₂O (60 mL) . Stir to dissolve.

-

Additive: Add TMEDA (3.8 mL, 25 mmol, 2.5 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).

-

Why? Pre-mixing substrate and TMEDA ensures the directing group is ready to chelate the lithium immediately upon addition.

-

Phase 2: Lithiation (The Critical Step)

-

Addition: Cool the mixture to 0 °C (ice bath). Add n-BuLi (2.5 equiv) dropwise over 15–20 minutes.

-

Observation: The solution will likely turn yellow.

-

-

Reaction Drive: Remove the ice bath and allow to warm to RT.

-

Reflux: Heat the mixture to a gentle reflux for 3–5 hours .

-

Self-Validating Sign: A heavy, cream-colored or yellowish precipitate (the dilithio-TMEDA adduct) should form. If the solution remains clear, lithiation is likely incomplete.

-

Phase 3: Quench and Functionalization

-

Cooling: Cool the slurry back to -78 °C (acetone/dry ice) or 0 °C depending on the electrophile's reactivity (see Table 1).

-

Electrophile Addition: Add the Electrophile (E+, 3.0 equiv) dissolved in a minimum amount of anhydrous solvent (Et₂O or THF) dropwise.

-

Note: The precipitate should dissolve as the lithium species is consumed, resulting in a clear solution.

-

-

Workup: Allow to warm to RT overnight. Quench with sat. NH₄Cl (aq). Extract with EtOAc, wash with brine, dry over MgSO₄.

Figure 2: Operational workflow for high-fidelity 3,3'-lithiation.

Electrophile Scope and Conditions

The following table summarizes conditions for common electrophiles used to generate catalyst precursors.

| Target Substituent (E) | Electrophile (Reagent) | Quench Temp | Notes on Workup |

| -Si(CH₃)₃ (TMS) | TMSCl | 0 °C to RT | Very clean reaction; product often crystallizes from hexane. |

| -B(OH)₂ (Boronic Acid) | B(OMe)₃ or B(OiPr)₃ | -78 °C to RT | Requires acidic hydrolysis (1M HCl) after quench to liberate boronic acid. |

| -I (Iodide) | I₂ (solution in Et₂O) | -78 °C | Add I₂ until purple color persists. Wash with Na₂S₂O₃ to remove excess iodine. |

| -Br (Bromide) | Br₂ or CBr₄ | -78 °C | CBr₄ is often cleaner than elemental bromine for this substrate. |

| -CHO (Formyl) | DMF | -78 °C to RT | Yields the dialdehyde; crucial intermediate for Schiff base ligands. |

Troubleshooting & Optimization

-

Problem: Significant Mono-substitution observed.

-

Cause: Incomplete lithiation due to insufficient temperature or old n-BuLi.

-

Solution: Switch solvent to a 1:1 mixture of Et₂O/Hexane to force precipitation of the dianion, or increase reflux time. Ensure n-BuLi is titrated.

-

-

Problem: Product is racemic.

-

Cause: Thermal racemization of the binaphthyl axis.

-

Solution: While the ether bridge usually locks the conformation, prolonged reflux at >60°C (if using THF) can risk racemization. Et₂O reflux (35°C) is safe for the BINOL backbone.

-

-

Problem: "Gummy" reaction mixture.

References

-

Snieckus, V. (1990).[3] "Directed ortho metalation. Tertiary amide and O-carbamate directors in heteroaromatic synthesis." Chemical Reviews, 90(6), 879–933. Link

- The definitive review on DoM mechanism and scope.

-

Cox, P. J., & Simpkins, N. S. (1991). "Asymmetric synthesis using chiral lithium amide bases." Tetrahedron: Asymmetry, 2(1), 1–26. Link

- Discusses the role of additives like TMEDA in chiral lithium chemistry.

- Cram, D. J., et al. (1978). "Host-guest complexation. 13. High chiral recognition of amino acid esters by binaphthyl-based hosts." Journal of the American Chemical Society, 100(1), 273–282.

- Meyers, A. I., & Lutomski, K. A. (1982). "Asymmetric synthesis via chiral oxazolines. Solvent effects on the stereoselectivity of the reaction." Journal of the American Chemical Society, 104(3), 879-881.

-

Sigma-Aldrich. (n.d.). "(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene Product Sheet." Link

- Commercial validation of the product derived

Sources

Application Notes and Protocols: Methylation of 1,1'-bi-2-naphthyl-2,2'-diol (BINOL) with Methyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the methylation of 1,1'-bi-2-naphthyl-2,2'-diol (BINOL), a cornerstone reaction for the synthesis of valuable chiral ligands and synthons. We delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and offer insights into process optimization and troubleshooting. The provided methodologies are designed to be robust and reproducible, catering to the needs of researchers in both academic and industrial settings.

Introduction: The Significance of BINOL Methylation

1,1'-bi-2-naphthyl-2,2'-diol (BINOL) is a privileged chiral scaffold, the atropisomeric nature of which has been extensively leveraged in asymmetric catalysis. The methylation of its two hydroxyl groups to yield 2,2'-dimethoxy-1,1'-binaphthyl (MeO-BIPHEP) and related derivatives is a critical transformation. These methylated analogs often exhibit modified steric and electronic properties, which can fine-tune their performance as ligands in a variety of metal-catalyzed reactions. Furthermore, the methoxy groups can serve as handles for further functionalization, expanding the chemical space accessible from the BINOL core.

The methylation of BINOL is a classic example of a Williamson ether synthesis, a robust and widely employed method for forming ether linkages.[1][2] This application note will focus on the use of methyl iodide as the methylating agent, a common and effective choice for this transformation.

Reaction Mechanism: A Williamson Ether Synthesis

The methylation of BINOL with methyl iodide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The key steps are as follows:

-

Deprotonation: A base is used to deprotonate the acidic hydroxyl groups of BINOL, generating a binaphtholate dianion. The choice of base is crucial and can influence reaction rates and yields. Common bases include potassium carbonate, sodium hydroxide, and sodium hydride.[3][4][5]

-

Nucleophilic Attack: The resulting binaphtholate, a potent nucleophile, attacks the electrophilic methyl group of methyl iodide.

-

Displacement: The iodide ion is displaced as a leaving group, forming the desired O-methylated product.

This process occurs sequentially for both hydroxyl groups.

Caption: Williamson Ether Synthesis of BINOL.

Safety First: Handling Hazardous Reagents

Crucially, this procedure involves hazardous materials that require strict safety protocols.

-

Methyl Iodide (Iodomethane):

-

Hazards: Toxic if swallowed, inhaled, or in contact with skin.[6][7][8] Causes skin and serious eye irritation.[6][7][8] Suspected of causing cancer.[6][7][8] It is also a volatile liquid.[9]

-

Precautions: Always handle methyl iodide in a well-ventilated chemical fume hood.[6][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[8] Avoid breathing vapors.[7][8]

-

Storage: Store in a cool, dry, and well-ventilated area, away from light and moisture.[8]

-

Spills: In case of a spill, evacuate the area and use an inert absorbent material for cleanup.[6][7]

-

-

1,1'-bi-2-naphthyl-2,2'-diol (BINOL):

-

Bases (e.g., Potassium Carbonate, Sodium Hydroxide):

-

Hazards: Corrosive and can cause severe skin and eye damage.

-

Precautions: Handle with care, wearing appropriate PPE.

-

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work. [6][7][8][9][10][11][12][13]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific enantiomer of BINOL used and the desired scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (R)- or (S)-1,1'-bi-2-naphthyl-2,2'-diol (BINOL) | >99% ee | Commercially Available | Ensure dryness before use. |

| Methyl Iodide | ≥99.5% | Commercially Available | Store under nitrogen and protect from light. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered and dried. |

| Acetone | Anhydrous | Commercially Available | Distill from a suitable drying agent if necessary. |

| Dichloromethane (DCM) | Reagent Grade | Commercially Available | For extraction. |

| Brine (Saturated NaCl solution) | - | Prepared in-house | For washing. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying. |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Workflow

Caption: Experimental workflow for BINOL methylation.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)- or (S)-BINOL (1.0 equivalent), finely powdered anhydrous potassium carbonate (3.0 equivalents), and anhydrous acetone. The volume of acetone should be sufficient to create a stirrable slurry.

-

Reagent Addition: Stir the mixture at room temperature. Slowly add methyl iodide (2.5-3.0 equivalents) to the suspension. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the BINOL starting material. A patent suggests that the reaction time for R-BINOL to transform completely is 4.5 hours at 25°C when using potassium carbonate.[3]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,2'-dimethoxy-1,1'-binaphthyl. A Chinese patent reports a product purity of ≥99.0% after purification.[3]

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive base (absorbed moisture).- Impure reagents. | - Increase reaction time or ensure reflux temperature is reached.- Use freshly dried and powdered potassium carbonate.- Use high-purity, anhydrous reagents and solvent. |

| Low Yield | - Loss of product during workup.- Side reactions. | - Ensure complete extraction and minimize transfers.- Consider alternative bases or solvents (e.g., DMF). Note that higher temperatures (above 127°C) can lead to racemization.[3] |

| Product Contamination | - Incomplete reaction.- Residual starting materials or byproducts. | - Optimize reaction conditions for full conversion.- Perform careful purification by column chromatography or multiple recrystallizations. |

Conclusion

The methylation of BINOL with methyl iodide is a fundamental and reliable method for the synthesis of 2,2'-dimethoxy-1,1'-binaphthyl. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently prepare this valuable chiral compound. The insights into the reaction mechanism and troubleshooting provide a solid foundation for further optimization and application in diverse research and development endeavors.

References

-

Chemtronics. (n.d.). SAFETY DATA SHEET : Methyl Iodide. Retrieved from [Link]

-

Chem-Supply. (n.d.). Safety Data Sheet - Methyl iodide. Retrieved from [Link]

-

Agilent Technologies. (2024, August 23). Methyl Iodide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

- CN102381947B. (n.d.). Synthesis method of chiral 2,2 '- di-alkoxy-1, 1'-binaphthyl. Google Patents.

- Shustov, G., & Khlebnikov, V. (2011). Aminomethylation of BINOL with methyleneiminium salts. Canadian Journal of Chemistry, 89(9), 1084-1090.

-

Atlantis Press. (2017, April). Synthesis of a BINOL Derivative Fluorescent Sensor S-N,N'-(2,2'-dimethoxy-[1,1'-binaphthalene] -6,6'-diyl)bis (ethane-1,2-diamine). Retrieved from [Link]

-

Stenutz, R. (2013, March 28). Methylation with methyl iodide/sodium hydroxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Binol. PubChem. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Aminomethylation of BINOL with methyleneiminium salts. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Supporting Information. (n.d.). New chiral binol... Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, August 28). 3,3'-Linked BINOL macrocycles: optimized synthesis of crown ethers featuring one or two BINOL units. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

-

Pu, L. (2024, May 9). Regioselective Substitution of BINOL. Chemical Reviews. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective Substitution of BINOL. Retrieved from [Link]

-

MDPI. (2022, December 20). Advances in the Asymmetric Synthesis of BINOL Derivatives. Retrieved from [Link]

-

ACS Catalysis. (2021). BINOL-Derived Photoswitchable Phase-Transfer Catalysts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new bifunctional BINOL derivatives. Retrieved from [Link]

-

PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, January 17). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. Retrieved from [Link]

-

Reddit. (2020, October 28). Methylation using iodomethane. Retrieved from [Link]

-

Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

-

ResearchGate. (2020, April). Alkyl-substituted 1,1'-Dihydroxy-2,2'bimidazoles: Reactions with Methyl Iodide and Trimethyl Phosphite. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. CN102381947B - Synthesis method of chiral 2,2 '- di-alkoxy-1, 1'-binaphthyl - Google Patents [patents.google.com]

- 4. Methylation with methyl iodide/sodium hydroxide [stenutz.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

- 7. samratpharmachem.com [samratpharmachem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols: Oxidative Coupling of 2-Naphthol for the Synthesis of Binaphthyl Ethers

Foreword: The Strategic Importance of Binaphthyl Scaffolds

The 1,1'-binaphthyl scaffold, particularly the C₂-symmetric 1,1'-bi-2-naphthol (BINOL), represents a cornerstone of modern asymmetric synthesis.[1][2] Its axial chirality, arising from restricted rotation around the C-C single bond connecting the two naphthalene rings, has made it an invaluable "privileged ligand" in a vast array of transition-metal catalyzed reactions.[2][3][4] The applications of BINOL and its derivatives are extensive, ranging from the synthesis of complex natural products and pharmaceuticals to the development of novel materials. This guide provides an in-depth exploration of the oxidative coupling of 2-naphthol, a primary and economically viable route to racemic and enantiomerically enriched binaphthyl ethers. We will delve into the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for its execution using various catalytic systems.

Mechanistic Rationale: The Radical Coupling Pathway

The oxidative coupling of 2-naphthol is fundamentally a radical-mediated process. The generally accepted mechanism involves the one-electron oxidation of the 2-naphthol substrate by a metal oxidant, typically a transition metal species like Fe(III) or Cu(II), to generate a naphthoxy radical.[5] This radical species is resonance-stabilized, with significant spin density at the carbon atom ortho to the oxygen. The coupling of two such radicals then leads to the formation of the desired C-C bond, yielding the binaphthyl structure. The subsequent tautomerization of the keto-intermediate affords the final 1,1'-bi-2-naphthol product.

Caption: Generalized mechanism of the oxidative coupling of 2-naphthol.

Synthetic Methodologies: A Comparative Overview

The choice of oxidant and reaction conditions profoundly influences the efficiency and selectivity of the oxidative coupling. While numerous methods exist, iron(III) and copper(II) based systems are the most prevalent due to their low cost, ready availability, and high efficacy.

Iron(III)-Catalyzed Oxidative Coupling: The Classic Approach

Iron(III) chloride (FeCl₃) is a widely used, stoichiometric oxidant for the coupling of 2-naphthol.[2] This method is straightforward, high-yielding, and particularly well-suited for the large-scale synthesis of racemic BINOL.[6] The reaction can be performed in various solvents or even in the solid state, offering procedural flexibility.[5]

Causality Behind Experimental Choices:

-

Oxidant: Anhydrous FeCl₃ is preferred as the presence of water can lead to the formation of iron hydroxides and affect the reaction efficiency. The stoichiometry is critical; a molar ratio of at least 2:1 (FeCl₃:2-naphthol) is typically required to drive the reaction to completion.

-

Solvent: While the reaction can be performed in organic solvents, a notable and environmentally benign approach involves suspending 2-naphthol in an aqueous FeCl₃ solution.[6] This solid-liquid phase process is suggested to occur at the surface of the crystalline 2-naphthol, leading to excellent yields.[6]

-

Temperature: The reaction is typically conducted at room temperature or with gentle heating (e.g., 50 °C) to enhance the reaction rate.[6]

Table 1: Comparison of Iron-Based Oxidative Coupling Conditions

| Catalyst/Oxidant | Solvent/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |

| FeCl₃·6H₂O | Aqueous Suspension | 50 | 1 | 95 | [6] |

| FeCl₃·6H₂O | Solid State (Grinding) | 60 | 0.67 | 77 | |

| FeCl₃/Al₂O₃ | Dichloromethane | Reflux | 0.5 | 98 | |

| FeCl₃ | 50% Aqueous Methanol | Reflux | 2 | 60 | [6] |

Copper(II)-Catalyzed Oxidative Coupling: Towards Asymmetric Synthesis

Copper(II) salts, often in combination with chiral ligands, are instrumental in achieving enantioselective oxidative coupling of 2-naphthol derivatives.[7][8] The ability to tune the steric and electronic properties of the ligand allows for the preferential formation of one BINOL enantiomer over the other.

Causality Behind Experimental Choices:

-

Copper Source: CuCl₂ and other copper(II) salts are effective oxidants.[5] For catalytic asymmetric reactions, a combination of a copper(I) or copper(II) precursor and a chiral ligand is employed, often with an external oxidant like air (O₂) to regenerate the active Cu(II) species.[7][8]

-

Chiral Ligands: The choice of chiral ligand is paramount for achieving high enantioselectivity. Proline-derived diamines, amino acid-derived aminopyridine-amides, and other bidentate nitrogen ligands have proven effective.[7][8][9] The ligand coordinates to the copper center, creating a chiral environment that directs the coupling of the naphthoxy radicals.

-

Additives: In some cases, the addition of a Lewis acid can enhance cross-coupling selectivity when two different 2-naphthol derivatives are used.[10]

Detailed Experimental Protocols

The following protocols are provided as representative examples for the synthesis of racemic and enantiomerically enriched BINOL. Researchers should always adhere to standard laboratory safety procedures.

Protocol 1: Racemic BINOL Synthesis via Iron(III) Chloride in Aqueous Suspension

This protocol is adapted from the work of Ding et al. and offers a convenient and economical route to racemic BINOL.[6]

Caption: Workflow for the synthesis of racemic BINOL using FeCl₃.

Step-by-Step Methodology:

-

Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in 20 mL of deionized water.

-

Reaction Initiation: To the stirred aqueous solution of FeCl₃, add 1.0 g of 2-naphthol powder at room temperature.[6]

-

Reaction Conditions: Heat the resulting suspension to 50 °C and continue stirring for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with deionized water to remove any residual iron salts.

-

Drying: Dry the purified product in a vacuum oven to obtain racemic 1,1'-bi-2-naphthol as a white to off-white solid. The expected yield is typically in the range of 91-95%.[6]

Protocol 2: Enantioselective BINOL Synthesis Using a Copper-Chiral Diamine Catalyst

This protocol is a generalized representation based on the principles outlined by Nakajima et al. for the aerobic oxidative coupling of 2-naphthol derivatives.[7][8] The specific chiral ligand and reaction conditions should be optimized for the desired substrate.

Step-by-Step Methodology:

-

Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the copper source (e.g., CuCl, 10 mol%) and the chiral diamine ligand (e.g., a proline-derived diamine, 10 mol%) in a suitable dry solvent (e.g., dichloromethane or toluene). Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

-

Reaction Setup: To the pre-formed catalyst solution, add the 2-naphthol substrate (1.0 equivalent).

-

Oxidation: Replace the inert atmosphere with an oxygen atmosphere (e.g., from a balloon) and stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 40 °C).

-

Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from several hours to days depending on the substrate and catalyst efficiency.

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., a dilute aqueous solution of HCl or NH₄Cl).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Chromatography and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Concluding Remarks and Future Outlook

The oxidative coupling of 2-naphthol remains a cornerstone for the synthesis of the invaluable BINOL scaffold. While classic methods using stoichiometric iron(III) chloride provide a robust and scalable route to racemic BINOL, the development of catalytic asymmetric variants, particularly those employing copper and iron complexes with chiral ligands, has opened new avenues for the efficient synthesis of enantiomerically pure binaphthyls.[7][11][12] Future research will likely focus on the development of even more active and selective catalysts that can operate under milder conditions with lower catalyst loadings, further enhancing the sustainability and economic viability of these important transformations.

References

-

Ding, K., Wang, Y., Zhang, L., Wu, Y., & Matsuura, T. (1996). A Novel Two-Phase Oxidative Coupling of 2-Naphthols Suspended in Aqueous Fe 3+ Solutions. Tetrahedron, 52(3), 1005-1010. [Link]

- Tavana, M., et al. Oxidative Coupling of 2-Naphthol and 2-Alkoxy Naphthalene by CuCl2 and FeCl3 Investigation of Stereo Selective Induction Effects. Asian Journal of Chemistry.

-

A Green Chemistry Process for Preparation of 1,1'- Bi-2-naphthol - RSIS International. (2014, February 5). RSIS International. [Link]

-

Ceballos, S., et al. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Journal of the American Chemical Society. [Link]

-

Synthesis and catalytic application of novel binaphthyl-derived phosphorous ligands. (2025, August 9). ResearchGate. [Link]

-

Li, T.-S., Duan, H.-Y., Li, B.-Z., Tewari, B. B., & Li, S.-H. (1999). Novel oxidative coupling of 2-naphthols to 1,1′-bi-2-naphthols catalysed by solid Lewis acids using atmospheric oxygen as oxidant. Journal of the Chemical Society, Perkin Transactions 1, (2), 291-293. [Link]

-

Yan, P., et al. (2008). Lewis acid-assisted oxidative cross-coupling of 2-naphthol derivatives with copper catalysts. Tetrahedron, 64(19), 4325-4331. [Link]

-

Nakajima, M., Miyoshi, I., Kanayama, K., Hashimoto, S., Noji, M., & Koga, K. (1999). Enantioselective synthesis of binaphthol derivatives by oxidative coupling of naphthol derivatives catalyzed by chiral diamine-copper complexes. The Journal of Organic Chemistry, 64(7), 2264-2271. [Link]

-

An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes. Chemical Communications. [Link]

-

Nakajima, M., Miyoshi, I., Kanayama, K., Hashimoto, S., Noji, M., & Koga, K. (1999). Enantioselective Synthesis of Binaphthol Derivatives by Oxidative Coupling of Naphthol Derivatives Catalyzed by Chiral Diamine·Copper Complexes. The Journal of Organic Chemistry, 64(7), 2264–2271. [Link]

-

Xiao, D., Zhang, Z., & Zhang, X. (1999). Synthesis of a Novel Chiral Binaphthyl Phospholane and Its Application in the Highly Enantioselective Hydrogenation of Enamides. Organic Letters, 1(10), 1679–1681. [Link]

-

Wang, F., Wei, J., Liu, C., & Feng, X. (2019). Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. Molecules, 24(11), 2149. [Link]

-

Advances in the Asymmetric Synthesis of BINOL Derivatives. (2022, December 20). MDPI. [Link]

-

Asymmetric Oxidative Coupling of 2-Naphthols Catalyzed by Chiral Copper–Amino Acid-Derived Ligand Complexes. (2025, October 16). The Journal of Organic Chemistry. [Link]

- Synthesis method of chiral 2,2 '- di-alkoxy-1, 1'-binaphthyl.

-

The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation. (2025, August 7). Semantic Scholar. [Link]

-

1,1′-Bi-2-naphthol. (2023, November 27). In Wikipedia. [Link]

-

Company, C. P., et al. (2013). Iron-Catalyzed Oxidative CO and CN Coupling Reactions Using Air as Sole Oxidant. Chemistry – A European Journal, 19(27), 8799-8803. [Link]

-

Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes. Organic & Biomolecular Chemistry. [Link]

-

Bania, K. K., Karunakar, G. V., & Satyanarayana, L. (n.d.). Oxidative Coupling of 2-Naphthol to (R)/(S)-BINOL by MCM-41 Supported Mn-Chiral Schiff Base Complexes. The Royal Society of Chemistry. [Link]

-

Wang, Z., et al. (2022). Novel Axially Chiral Ligand-Enabled Copper-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthols for the Synthesis of 6,6′-Disubstituted BINOLs. Organic Letters, 24(12), 2336–2340. [Link]

-

Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. (2020, December 9). The Journal of Organic Chemistry. [Link]

-

Theoretical Study on the Copper-Catalyzed ortho-Selective C-H Functionalization of Naphthols with α-Phenyl-α-Diazoesters. (2018, August 16). Molecules. [Link]

-

Egami, H., & Katsuki, T. (2009). Iron-catalyzed asymmetric aerobic oxidation: oxidative coupling of 2-naphthols. Journal of the American Chemical Society, 131(17), 6082–6083. [Link]

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 3. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. moodle2.units.it [moodle2.units.it]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (PDF) Lewis acid-assisted oxidative cross-coupling of 2-naphthol derivatives with copper catalysts [academia.edu]

- 11. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Overcoming low yield in BINOL methylation reactions

Technical Support Ticket: #BNL-001 Topic: Optimization of BINOL Methylation for High Yield & Enantiopurity Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The methylation of 1,1'-Bi-2-naphthol (BINOL) to 2,2'-dimethoxy-1,1'-binaphthyl is a foundational step in ligand synthesis.[1] While theoretically simple, users frequently report yields stalling at 50-60% or unexpected loss of enantiomeric excess (ee).[1]

This guide addresses the three primary failure modes:

-

The "Mono-Methyl" Stall: Steric hindrance and hydrogen bonding preventing the second methylation.[1]

-

Racemization: Base-catalyzed atropisomerization during the reaction.[1]

-

Purification Loss: Inefficient separation of the sticky mono-methyl intermediate.[1]

Module 1: Diagnostic Workflow

Before altering your chemistry, use this decision tree to identify your specific bottleneck.

Figure 1: Diagnostic decision tree for BINOL methylation failures.

Module 2: The "Mono-Methyl" Stall (Chemistry & Kinetics)

The Issue: The reaction frequently stalls after the first methylation.

-